molecular formula C27H28N2O7 B11126194 (3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B11126194
M. Wt: 492.5 g/mol
InChI Key: OGYJMTQMLWGJGV-FCQUAONHSA-N
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Description

3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multiple steps. The initial step often includes the formation of the 1,4-benzodioxane ring system through a ring-closing metathesis reaction using a nitro-Grela catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been found to exhibit antibacterial and antifungal properties .

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have shown promise as α-adrenergic blockers, antipsychotics, and anxiolytics .

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3’-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H28N2O7/c1-3-11-28-19-8-5-4-7-18(19)27(26(28)33)22(24(31)25(32)29(27)12-6-13-34-2)23(30)17-9-10-20-21(16-17)36-15-14-35-20/h4-5,7-10,16,30H,3,6,11-15H2,1-2H3/b23-22-

InChI Key

OGYJMTQMLWGJGV-FCQUAONHSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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